molecular formula C22H30N2O4 B6082336 7-(2,3-dimethoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one

7-(2,3-dimethoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B6082336
M. Wt: 386.5 g/mol
InChI Key: HNOJBNKSUMLURR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2,3-dimethoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one, also known as Dimebon, is a small molecule drug that has been studied extensively for its potential therapeutic applications. The compound was first synthesized in the 1980s and has since been investigated for its ability to treat various neurological disorders, including Alzheimer's disease and Huntington's disease.

Mechanism of Action

The exact mechanism of action of 7-(2,3-dimethoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood, but it is believed to involve modulation of multiple neurotransmitter systems, including the cholinergic, glutamatergic, and dopaminergic systems. 7-(2,3-dimethoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to enhance the activity of these systems, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
7-(2,3-dimethoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have a number of biochemical and physiological effects in animal models. These include increased levels of acetylcholine and dopamine in the brain, as well as decreased levels of amyloid beta, a protein associated with Alzheimer's disease. 7-(2,3-dimethoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one has also been shown to improve mitochondrial function and reduce oxidative stress, both of which are thought to play a role in the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 7-(2,3-dimethoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one for lab experiments is its relatively low toxicity, which allows for higher dosages to be used in animal studies. However, the compound is also highly lipophilic, which can make it difficult to administer and study in vivo. Additionally, the exact mechanism of action of 7-(2,3-dimethoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood, which can make it difficult to design experiments to test its efficacy.

Future Directions

There are a number of potential future directions for research on 7-(2,3-dimethoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one. One area of interest is in the development of more targeted derivatives of the compound, which may have improved efficacy and fewer side effects. Another area of interest is in the use of 7-(2,3-dimethoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one in combination with other drugs for the treatment of neurodegenerative diseases. Finally, there is ongoing research into the potential use of 7-(2,3-dimethoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one in other areas, such as cancer treatment and cardiovascular disease.

Synthesis Methods

The synthesis of 7-(2,3-dimethoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one involves a multistep process that begins with the reaction of 2,3-dimethoxybenzylamine and 4-pentenoic acid to form an intermediate compound. This intermediate is then reacted with a diazalactam to produce the final product, 7-(2,3-dimethoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one. The synthesis process has been refined over the years, with various modifications made to improve yield and purity.

Scientific Research Applications

7-(2,3-dimethoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders. In particular, it has shown promise in the treatment of Alzheimer's disease, Huntington's disease, and Parkinson's disease. The compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, and has also been shown to have neuroprotective effects in models of Huntington's disease and Parkinson's disease.

properties

IUPAC Name

7-[(2,3-dimethoxyphenyl)methyl]-2-pent-4-enoyl-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4/c1-4-5-10-19(25)24-14-12-22(16-24)11-7-13-23(21(22)26)15-17-8-6-9-18(27-2)20(17)28-3/h4,6,8-9H,1,5,7,10-16H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOJBNKSUMLURR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCCC3(C2=O)CCN(C3)C(=O)CCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(2,3-Dimethoxyphenyl)methyl]-2-pent-4-enoyl-2,7-diazaspiro[4.5]decan-6-one

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